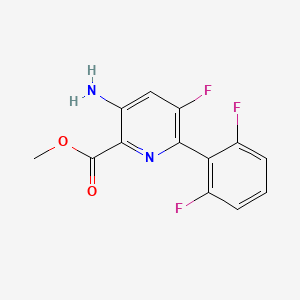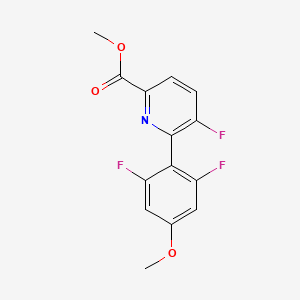
3-Bromo-4-chloro-2-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-chloro-2-methoxybenzenamine is an aromatic amine compound with the molecular formula C7H7BrClNO. It is a derivative of benzenamine, substituted with bromine, chlorine, and methoxy groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-2-methoxybenzenamine typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination and chlorination of 2-methoxyaniline. The reaction conditions often include the use of bromine (Br2) and chlorine (Cl2) in the presence of catalysts such as iron(III) bromide (FeBr3) and iron(III) chloride (FeCl3) respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4-chloro-2-methoxybenzenamine undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution (NAS): This reaction involves the substitution of the halogen atoms (bromine and chlorine) by nucleophiles such as amines or alkoxides.
Electrophilic Aromatic Substitution (EAS): The methoxy group activates the aromatic ring towards electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
NAS Reagents: Strong nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
EAS Reagents: Electrophiles such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Br2, Cl2) for halogenation.
Major Products
NAS Products: Substituted benzenamines where the halogen atoms are replaced by nucleophiles.
EAS Products: Substituted aromatic compounds with additional functional groups such as nitro, sulfonyl, or halogen groups.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-chloro-2-methoxybenzenamine has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-chloro-2-methoxybenzenamine involves its interaction with various molecular targets. In nucleophilic aromatic substitution reactions, the compound forms a Meisenheimer complex, where the nucleophile attacks the aromatic ring, leading to the displacement of the halogen atoms . In electrophilic aromatic substitution reactions, the methoxy group activates the ring, facilitating the attack by electrophiles and the formation of substituted products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-4-chlorobenzene: Lacks the methoxy group, making it less reactive in electrophilic aromatic substitution reactions.
4-Chloro-2-methoxyaniline: Lacks the bromine atom, affecting its reactivity and the types of reactions it undergoes.
3-Bromo-2-methoxyaniline: Lacks the chlorine atom, influencing its chemical behavior and applications.
Uniqueness
3-Bromo-4-chloro-2-methoxybenzenamine is unique due to the presence of both electron-withdrawing (bromine and chlorine) and electron-donating (methoxy) groups on the aromatic ring. This combination of substituents significantly influences its reactivity and makes it a valuable compound for various chemical transformations and applications .
Eigenschaften
Molekularformel |
C7H7BrClNO |
|---|---|
Molekulargewicht |
236.49 g/mol |
IUPAC-Name |
3-bromo-4-chloro-2-methoxyaniline |
InChI |
InChI=1S/C7H7BrClNO/c1-11-7-5(10)3-2-4(9)6(7)8/h2-3H,10H2,1H3 |
InChI-Schlüssel |
LFYCVYRGFRVJCR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1Br)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


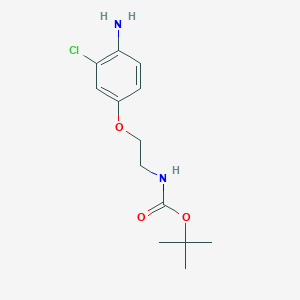
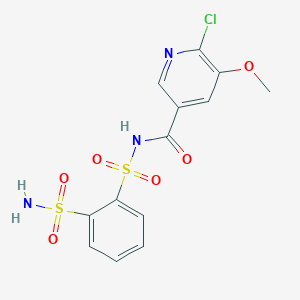
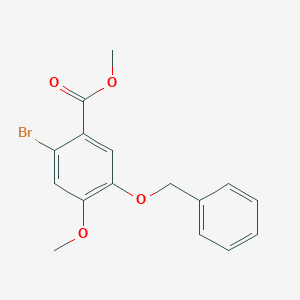

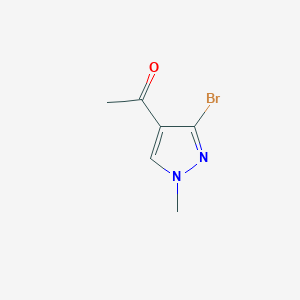
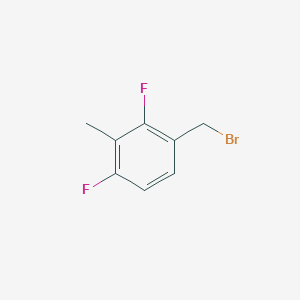
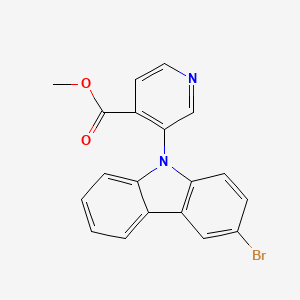



![[2-(4-Bromo-3-fluoro-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B13929227.png)
